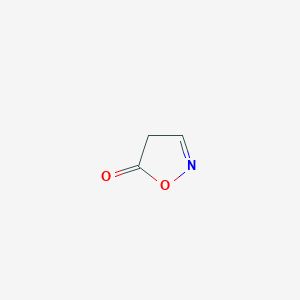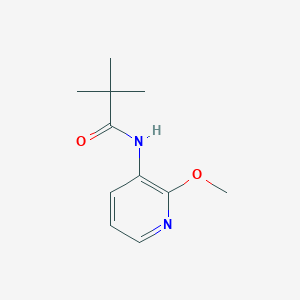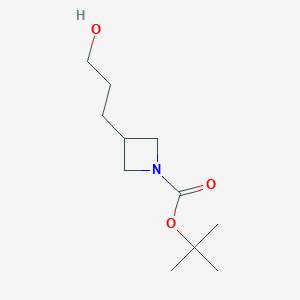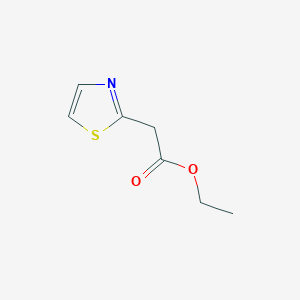
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. It is used in various fields of research such as organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has many scientific research applications due to its unique properties. It is commonly used as a reagent in organic chemistry for the protection of amines and alcohols. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is also used in the synthesis of various organic compounds such as peptides and esters. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has also been used in pharmacology research as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action for 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is not well understood. However, it is believed that 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide acts as a protecting group for amines and alcohols by forming stable amides and esters. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide reacts with amino acids and peptides to form volatile derivatives that can be analyzed by gas chromatography. In pharmacology research, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has been shown to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has been shown to have both biochemical and physiological effects. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has been used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has also been shown to have anti-inflammatory and analgesic properties in pharmacology research. However, the physiological effects of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide on humans are not well understood, and further research is needed to determine its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is also a stable compound that can be stored for extended periods without degradation. However, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has some limitations in lab experiments. It can be hazardous if not handled properly, and its potential toxicity to humans is not well understood. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is also a relatively expensive reagent compared to other commonly used reagents in organic chemistry.
Direcciones Futuras
There are many future directions for research involving 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide. In organic chemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide can be used as a protecting group for the synthesis of various organic compounds such as peptides and esters. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide can be used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. In pharmacology research, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has shown potential as a drug candidate for the treatment of various diseases. Further research is needed to determine the potential toxicity of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide and its physiological effects on humans.
Métodos De Síntesis
The synthesis of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide involves the reaction of 2-methyl-2-butanol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide, which can be purified through recrystallization. The synthesis method for 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
14618-17-8 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide |
Fórmula molecular |
C7H12F3NO |
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2-methylbutyl)acetamide |
InChI |
InChI=1S/C7H12F3NO/c1-3-5(2)4-11-6(12)7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
PKNUDWJXAWLDQM-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)C(F)(F)F |
SMILES canónico |
CCC(C)CNC(=O)C(F)(F)F |
Sinónimos |
AcetaMide, 2,2,2-trifluoro-N-(2-Methylbutyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)



![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)





